molecular formula C7H11ClN2O2S B1423321 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride CAS No. 1339876-92-4

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride

Cat. No. B1423321
M. Wt: 222.69 g/mol
InChI Key: CIBKLMOLSLHUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride” is a chemical compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “1-(2-methylpropyl)” part indicates a branching of a 2-methylpropyl group at the 1-position of the imidazole ring. The “4-sulfonyl chloride” part indicates a sulfonyl chloride group attached at the 4-position of the imidazole ring .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring through the reaction of primary amines, aldehydes, and α-haloketones . The 2-methylpropyl group and the sulfonyl chloride group can be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring with a 2-methylpropyl group attached at one carbon and a sulfonyl chloride group attached at another carbon .


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions . The sulfonyl chloride group is highly reactive and can react with nucleophiles to form sulfonamides or sulfonic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the imidazole ring and the attached groups. For example, the presence of the sulfonyl chloride group would likely make the compound reactive and potentially hazardous .

Scientific Research Applications

1. Catalysis and Synthesis

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride and related compounds have been utilized in the field of catalysis and synthesis. For instance, 3-Methyl-1-Sulfonic acid imidazolium chloride is used as a catalyst and solvent for the synthesis of N-sulfonyl imines, demonstrating high efficiency and environmental friendliness (Zolfigol et al., 2010). Additionally, 1-Methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride has been applied in the one-pot synthesis of dihydropyrimidinones under solvent-free conditions (Sajjadifar et al., 2013).

2. Sensitivity and Stability Studies

Imidazole-1-sulfonyl azide salts, which include derivatives of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride, have been evaluated for their sensitivity to heat, impact, friction, and electrostatic discharge. Some of these salts exhibit improved properties compared to the hydrochloride form, making them safer to handle (Fischer et al., 2012).

3. Molecular Structure and Reactions

Research has been conducted on the molecular structure and various reactions of compounds similar to 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide leads to the formation of compounds including 1-methyl-3-sulfo-3H-imidazolium chloride (Lezina et al., 2013).

4. Bioactivity and Pharmacological Applications

Although your request excludes drug use and dosage, it's noteworthy that related imidazole compounds have been explored for their bioactivity. For instance, 1-(4-Methylsulfonyl)-2-thione-4-aryl-5-Z-6-methyl and oxyalkyl-imidazoles, synthesized from aryl sulfonyl chloride, have been examined for their metal chelating effects and inhibition of certain enzymes (Taslimi et al., 2017).

Safety And Hazards

Sulfonyl chlorides are generally considered hazardous. They can cause burns and eye damage, and they are harmful if inhaled, swallowed, or in contact with skin . Proper safety measures should be taken when handling this compound .

Future Directions

The study and application of imidazole derivatives are areas of active research. They have potential uses in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific future directions for “1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride” would depend on its properties and potential applications.

properties

IUPAC Name

1-(2-methylpropyl)imidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBKLMOLSLHUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride

CAS RN

1339876-92-4
Record name 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.